3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can lead to the formation of various derivatives, each with distinct properties and potential applications. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol
3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness: this compound stands out due to its unique combination of functional groups and structural features. These attributes contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3,6-dicyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-13-3-1-2-4-15(13)23-18-16(17(22-23)11-7-8-11)12(19(24)25)9-14(21-18)10-5-6-10/h1-4,9-11H,5-8H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJPRUXXAACMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=CC=C4F)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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